Dermal Carcinogenicity: 4‑Hydroxybenzo(a)pyrene vs. Benzo[a]pyrene
In a head‑to‑head mouse skin carcinogenicity study, 4‑hydroxybenzo(a)pyrene induced tumors in 0% of treated animals (0/30), while the parent compound benzo[a]pyrene (BaP) produced tumors in 92% of animals under an identical dosing regimen [1].
| Evidence Dimension | Tumor incidence in mouse skin carcinogenicity assay |
|---|---|
| Target Compound Data | 0% tumor incidence (0 tumor‑bearing mice) |
| Comparator Or Baseline | Benzo[a]pyrene: 92% tumor incidence (28/30 mice) |
| Quantified Difference | Absolute difference = 92 percentage points; the target compound is completely non‑carcinogenic in this model |
| Conditions | Topical application of 0.4 µmol compound once every 2 weeks for 56 weeks on Swiss‑Webster mouse skin; endpoint: histologically confirmed papillomas/carcinomas |
Why This Matters
For mechanism‑of‑action studies requiring a BaP‑sized PAH scaffold devoid of confounding tumor‑promoting activity, 4‑hydroxybenzo(a)pyrene is the only isomer panel member confirmed to be non‑carcinogenic in the standard mouse skin initiation‑promotion model.
- [1] Kapitulnik J, Levin W, Yagi H, Jerina DM, Conney AH. Lack of carcinogenicity of 4-, 5-, 6-, 7-, 8-, 9-, and 10-hydroxybenzo(a)pyrene on mouse skin. Cancer Res 1976; 36(10): 3625–3628. View Source
